molecular formula C8H10N4O B2881606 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340774-55-1

2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B2881606
CAS No.: 1340774-55-1
M. Wt: 178.195
InChI Key: BWEQLVHFHARVQM-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 1340774-55-1) is a high-purity chemical intermediate with the molecular formula C8H10N4O and a molecular weight of 178.19 g/mol. This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine class of fused heterocyclic scaffolds, which are recognized in medicinal chemistry for their versatile applications in drug discovery. The 1,2,4-triazolo[1,5-a]pyridine core is isoelectronic with purine, allowing it to function as a purine bioisostere in the design of novel bioactive molecules . This characteristic makes derivatives of this scaffold valuable for investigating interactions with enzyme binding sites, particularly in kinases and other pharmaceutical targets that utilize purine-based co-factors . Furthermore, the triazolo[1,5-a]pyridine structure is a key component in several approved therapeutic agents, including Filgotinib (a JAK1 inhibitor), Tucatinib (a tyrosine kinase inhibitor for HER2), and Enarodustat (a HIF-PH inhibitor) . The specific substitutions at the 2- and 8- positions on this core structure are critical for fine-tuning the molecule's physicochemical properties, lipophilicity, and hydrogen-bonding capacity, thereby influencing its overall biological activity and research utility. Researchers employ this compound and its analogs as versatile building blocks for constructing more complex molecules, in structure-activity relationship (SAR) studies, and as a core scaffold in the design of potential inhibitors for various diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQLVHFHARVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C=CC=C(C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient route for large-scale production. The methodology’s broad substrate scope and functional group tolerance make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyridines.

Scientific Research Applications

RORγt Inverse Agonism

Recent studies have identified derivatives of 2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine as potent inverse agonists of RORγt (Retinoic acid receptor-related orphan receptor gamma t). RORγt plays a crucial role in the regulation of immune responses and inflammation. For instance, one study reported that a derivative exhibited an IC₅₀ of 41 nM against RORγt transcriptional activity and demonstrated significant inhibition of IL-17A production in mouse models . This suggests potential therapeutic applications in autoimmune diseases.

Anticancer Activity

The compound has also been explored for its anticancer properties. A series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One notable derivative showed IC₅₀ values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells. The mechanism involved the inhibition of c-Met signaling pathways, which are often dysregulated in cancer .

Photoluminescent Properties

The structural characteristics of this compound allow it to be utilized in the development of photoluminescent materials. Research has demonstrated that compounds based on the triazolo-pyridine framework exhibit high thermal stability and significant photoluminescence properties. These materials can be applied in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Host Materials for Organic Electronics

The compound's derivatives have been investigated as host materials for organic electronic applications due to their excellent carrier-transporting properties. They have been shown to possess high glass-transition temperatures and stability under operational conditions, making them suitable for use in advanced electronic devices such as OLEDs and organic photovoltaics .

Study 1: RORγt Inhibition

In a study focusing on the inhibition of RORγt by derivatives of [1,2,4]triazolo[1,5-a]pyridine compounds including this compound:

  • Objective : To evaluate the pharmacokinetic profile and therapeutic potential.
  • Methods : Mouse models were used to assess IL-17A production.
  • Results : The most promising derivative exhibited potent inhibitory activity with favorable pharmacokinetic properties.

Study 2: Anticancer Activity Evaluation

Another study evaluated the antiproliferative effects of synthesized derivatives:

  • Objective : To determine the efficacy against various cancer cell lines.
  • Methods : IC₅₀ values were measured across multiple cell lines.
  • Results : The compound demonstrated significant activity with IC₅₀ values indicating strong potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses. Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a versatile template in medicinal and agrochemical research. Below, we compare the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Variations at Position 2

2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
  • Molecular formula : C₈H₁₄N₄ (MW: 166.23 g/mol) .
  • Key difference : Ethyl substituent instead of methoxymethyl.
  • Properties: Lacks the oxygen atom, reducing polarity compared to the methoxymethyl derivative. No explicit hazard data reported.
Unsubstituted [1,2,4]Triazolo[1,5-a]pyridin-8-amine
  • Molecular formula : C₆H₆N₄ (MW: 134.14 g/mol) .
  • Key difference: No substituent at position 2.
  • Relevance: Serves as a parent compound for derivatization. Used in fragment-based drug discovery to probe interactions with receptors like A2A adenosine receptor (A2AAR) .

Substituent Variations at Position 8

8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Molecular formula : C₇H₈N₄ (MW: 148.17 g/mol) .
  • Key difference : Methyl group at position 8 instead of amine.
  • Applications : Demonstrates the importance of the 8-position amine for hydrogen bonding in receptor interactions .
8-Chloro-6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • Molecular formula : C₇H₇ClN₄ (MW: 182.61 g/mol) .
  • Key difference : Chlorine and methyl substituents alter electronic properties.
  • Safety : Classified with acute toxicity (H302) .

Positional Isomers and Extended Scaffolds

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
  • Molecular formula : C₇H₈N₄ (MW: 148.17 g/mol) .
  • Key difference : Triazolo ring fused at [4,3-a] instead of [1,5-a].
  • Implications : Altered ring fusion impacts binding modes in biological targets.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
  • Example : 8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine .
  • Key difference : Expanded tricyclic system with pyrazolo and pyrimidine rings.

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Hazards References
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine C₈H₁₄N₄O 2-(methoxymethyl), 8-NH₂ 182.23 Receptor binding studies; H302, H315
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine C₈H₁₄N₄ 2-ethyl, 8-NH₂ 166.23 Fragment-based drug discovery
[1,2,4]Triazolo[1,5-a]pyridin-8-amine C₆H₆N₄ 8-NH₂ 134.14 Parent scaffold for derivatization
8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₇H₈N₄ 2-NH₂, 8-methyl 148.17 Probing receptor interactions
8-Chloro-6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₇H₇ClN₄ 2-NH₂, 6-methyl, 8-Cl 182.61 Acute toxicity (H302)

Biological Activity

2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activity of this compound, summarizing key research findings and presenting data in a structured format.

  • Molecular Formula: C₈H₁₄N₄O
  • Molecular Weight: 182.23 g/mol
  • CAS Number: 1340774-55-1
  • IUPAC Name: 2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is considered eco-friendly and yields good-to-excellent results.

Anticancer Activity

Research indicates that derivatives of triazolopyridine compounds exhibit significant anticancer properties. In particular:

  • RORγt Inverse Agonism: Some derivatives have been identified as potent inverse agonists for the RORγt receptor, which is implicated in psoriasis and other inflammatory conditions .
  • Cytotoxicity Studies: In vitro studies demonstrate that these compounds can inhibit cell proliferation in various cancer cell lines.

Enzymatic Inhibition

The compound has shown promise as an inhibitor of several key enzymes:

  • JAK1 and JAK2 Inhibition: These kinases are crucial in signaling pathways related to immune response and hematopoiesis. Inhibition can lead to therapeutic effects in autoimmune diseases and cancers.
  • PHD-1 Inhibition: This activity is relevant for hypoxia-inducible factor (HIF) regulation, which plays a role in cancer progression and metabolism.

Case Study 1: RORγt Inverse Agonist Activity

In a study exploring RORγt inverse agonism, a derivative of this compound was synthesized and evaluated. The compound demonstrated a significant reduction in IL-17A production in human peripheral blood mononuclear cells (PBMCs), indicating its potential for treating psoriasis .

Case Study 2: Anticancer Efficacy

Another study assessed the anticancer efficacy of several triazolopyridine derivatives against breast cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic effects against these cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Properties
This compoundRORγt inverse agonist; JAK inhibitorHigh selectivity for target enzymes
Other TriazolopyridinesVaries widely; some show anticancer activityOften less selective than methoxymethyl derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine, and how do reaction conditions impact yield?

  • The compound can be synthesized via multi-step reactions starting from substituted pyridine precursors. Key steps include cyclization and functionalization of the triazole ring. For example, related triazolopyridines are synthesized using potassium carbonate as a base in dimethylformamide (DMF) under controlled temperatures (60–80°C) . Recrystallization from methanol is critical for purity, as seen in analogous compounds . Yield optimization requires careful stoichiometric control of reagents like 1,2,4-triazole derivatives and alkylating agents.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • X-ray crystallography resolves bond angles (e.g., C–N–N angles ≈ 113.5°) and hydrogen-bonding networks (e.g., O–H⋯N interactions) . NMR spectroscopy (¹H/¹³C) confirms substituent positions, such as methoxymethyl (-OCH2-) and amine (-NH2) groups. Mass spectrometry validates molecular weight (e.g., expected m/z ≈ 203.2 g/mol for C9H11N4O). IR spectroscopy identifies functional groups like N–H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields during scale-up?

  • Challenges include solvent selection (polar aprotic solvents like DMF enhance reaction rates) and purification efficiency. Scaling up may require gradient recrystallization (e.g., hexane/ethyl acetate mixtures) to isolate pure crystals . Catalytic methods (e.g., Pd-mediated cross-coupling) could improve regioselectivity for methoxymethyl group attachment, as seen in related triazolopyrimidines .

Q. What computational strategies predict the compound’s binding affinity to adenosine receptors?

  • Molecular docking (e.g., AutoDock Vina) models interactions with receptor pockets, leveraging structural analogs like pyrazolo-triazolopyrimidines, which show affinity for A2A receptors . QSAR models correlate substituent electronic properties (e.g., methoxymethyl’s electron-donating effect) with binding energy. MD simulations assess stability of ligand-receptor complexes over time .

Q. How do contradictory bioactivity results between in vitro and in vivo studies arise, and how can they be resolved?

  • Discrepancies may stem from poor bioavailability or metabolic instability. Prodrug strategies (e.g., esterification of the amine group) or formulation improvements (nanoparticle encapsulation) enhance in vivo efficacy. Comparative pharmacokinetic studies (e.g., plasma half-life measurements) and metabolite profiling (LC-MS/MS) identify degradation pathways .

Q. What role does the methoxymethyl group play in modulating solubility and target selectivity?

  • The methoxymethyl group increases hydrophilicity (logP reduction) compared to methyl or aryl analogs, improving aqueous solubility. However, steric effects may reduce binding to hydrophobic enzyme pockets. Comparative SAR studies with 5-methyl or 8-ethyl analogs highlight trade-offs between solubility and affinity .

Methodological Considerations

Q. How can polymorphic forms be controlled during crystallization?

  • Solvent polarity dictates crystal packing. Methanol favors hydrogen-bonded dimers (O–H⋯N interactions), while less polar solvents (e.g., ethyl acetate) may produce alternative polymorphs. Temperature gradients during slow evaporation (e.g., 25°C vs. 4°C) further refine crystal quality .

Q. What strategies differentiate this compound’s bioactivity from structurally similar triazolopyridines?

  • Competitive binding assays (e.g., radioligand displacement) quantify selectivity against related targets (e.g., PDE10 vs. adenosine receptors). Functional assays (cAMP modulation) compare potency. For example, 8-ethyl analogs show reduced kinase inhibition but enhanced antimicrobial activity, suggesting substituent-dependent mechanisms .

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